![molecular formula C7H12N2O B1281228 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol CAS No. 83467-31-6](/img/structure/B1281228.png)
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazole-based ligands, which includes “2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another related compound, [2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride, is synthesized through a similar process .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol” consists of a pyrazole ring attached to an ethanol group. A series of 13 pyrazole-derivative compounds with potential antifungal activity were synthesized and characterized by means of X-ray diffraction, UV–Vis, FTIR, 1 H-NMR, 13 C-NMR, and two-dimensional NMR experiments .
Chemical Reactions Analysis
Pyrazole-based ligands, including “2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol”, have shown excellent catalytic activities in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of heterocyclic compounds such as thiazoles and pyrazoles . These compounds have attracted much research attention in the field of drug design because of their varied biological activities .
Drug Design
Due to its structure, “2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol” can be used in drug design. Pyrazole derivatives have demonstrated to have anticancer, antitumor, antifungal, anti-tubercular, anti-AIDS, anti-malarial, and anti-inflammatory activities .
Electrocatalysis
Pyrazole derivatives have also been employed as building blocks of systems with applications in electrocatalysis .
CO2 Capture
Another application of pyrazole derivatives is in CO2 capture . This is particularly important in the context of climate change and global warming.
Heavy Metal Removal
Pyrazole derivatives can also be used for heavy metal removal . This is crucial in environmental remediation and pollution control.
Catalysis
The compound can be used in catalysis . Catalysts are substances that increase the rate of chemical reactions without being consumed in the process.
Enzyme Inhibition
Pyrazole derivatives have been used in enzyme inhibition . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Future Directions
The future directions for “2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol” and related compounds involve further developments in catalytic processes relating to catecholase activity . Additionally, the synthesis of new pyrazole-derivative families is a target topic, and it has received great attention in recent years .
properties
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-5-7(3-4-10)6(2)9-8-5/h10H,3-4H2,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTNUHPVNBFSDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509252 |
Source
|
Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol | |
CAS RN |
83467-31-6 |
Source
|
Record name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70509252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.